molecular formula C20H20BrN3O2 B2698325 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline CAS No. 500266-42-2

9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2698325
CAS No.: 500266-42-2
M. Wt: 414.303
InChI Key: CNCQUHKAQGMTRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the following steps :

    Formation of the indole ring: The indole ring can be synthesized from isatin or its derivatives through a series of reactions, including condensation and cyclization.

    Introduction of the quinoxaline moiety: The quinoxaline ring is introduced by reacting the indole intermediate with appropriate reagents, such as o-phenylenediamine.

    Bromination and ethylation: The final steps involve bromination and ethylation to introduce the bromo and ethyl groups at specific positions on the indoloquinoxaline scaffold.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar compounds to 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which may enhance its biological activities and provide opportunities for further functionalization .

Properties

IUPAC Name

9-bromo-2,3-diethoxy-6-ethylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-4-24-16-8-7-12(21)9-13(16)19-20(24)23-15-11-18(26-6-3)17(25-5-2)10-14(15)22-19/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCQUHKAQGMTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC(=C(C=C4N=C31)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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